Acemetacin-d4

Descripción general

Descripción

Acemetacin-d4 is a deuterated form of Acemetacin, a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of osteoarthritis, rheumatoid arthritis, lower back pain, and post-operative pain . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Acemetacin due to the presence of deuterium atoms which can provide more detailed insights through techniques like mass spectrometry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Acemetacin-d4 involves the incorporation of deuterium atoms into the Acemetacin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Acemetacin molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure high purity and yield of the deuterated compound. The final product is then subjected to rigorous quality control measures to confirm the incorporation of deuterium atoms and the overall integrity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Acemetacin-d4, like its non-deuterated counterpart, undergoes various chemical reactions including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolism and elimination from the body .

Common Reagents and Conditions:

Hydrolysis: This reaction involves the cleavage of the ester bond in this compound, typically using acidic or basic conditions.

Oxidation: Oxidative reactions can occur in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.

Reduction: Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include deuterated metabolites of Acemetacin, which are used to study the drug’s metabolic pathways and pharmacokinetics .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Pharmacokinetics involves the study of how drugs are absorbed, distributed, metabolized, and excreted in the body. Acemetacin-d4 serves as a valuable internal standard in pharmacokinetic studies due to its isotopic labeling, which allows for precise quantification in mass spectrometry.

Case Study: LC-MS/MS Method Development

A notable study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify acemetacin and its metabolites in human plasma. This compound was utilized as an internal standard, facilitating accurate measurement despite the complex biological matrix. The study highlighted the method's sensitivity and reliability across varying concentrations, demonstrating this compound's effectiveness in pharmacokinetic assessments .

| Parameter | Value |

|---|---|

| Lower Limit of Quantification (LLOQ) | 3.05 ng/ml |

| Upper Limit of Quantification (ULOQ) | 20,000 ng/ml |

| Correlation Coefficient (r²) | >0.99 |

Drug Metabolism Studies

This compound is instrumental in studying drug metabolism, particularly in understanding interindividual differences in drug handling. Its deuterated nature allows researchers to trace metabolic pathways without interference from endogenous compounds.

Case Study: Metabolic Pathway Investigation

Research involving the coadministration of acetanilid-d5 and phenacetin demonstrated how this compound could be monitored via gas chromatography-mass spectrometry (GC-MS). This approach enabled researchers to observe differences in drug metabolism among subjects, providing insights into personalized medicine .

Analytical Chemistry Applications

In analytical chemistry, this compound is used as a reference standard for method validation and quality control. Its distinct mass profile helps in differentiating it from non-labeled compounds during analysis.

Example: Quality Control in Pharmaceutical Analysis

A study outlined the use of this compound in validating analytical methods for quantifying acemetacin in pharmaceutical formulations. The presence of deuterium allowed for more accurate assessments of drug purity and concentration levels .

Clinical Research

This compound is also applied in clinical research to evaluate the efficacy and safety profiles of new formulations or combinations involving acemetacin.

Case Study: Efficacy Trials

Clinical trials utilizing this compound have been conducted to assess its effectiveness in treating conditions such as osteoarthritis and rheumatoid arthritis. The use of deuterated standards helped ensure that pharmacokinetic data were robust and reliable .

Mecanismo De Acción

Acemetacin-d4 exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, compounds that mediate inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a means to study the drug’s behavior in more detail .

Comparación Con Compuestos Similares

Indometacin: Another NSAID with a similar structure and mechanism of action.

Diclofenac: A widely used NSAID with anti-inflammatory and analgesic properties.

Ibuprofen: A common NSAID used for pain relief and inflammation reduction.

Uniqueness of Acemetacin-d4: This makes it a valuable tool in scientific research, particularly in the fields of drug development and analytical chemistry .

Actividad Biológica

Acemetacin-d4 is a deuterated derivative of acemetacin, a non-steroidal anti-inflammatory drug (NSAID) that primarily acts as a COX (cyclooxygenase) inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolism, and potential therapeutic applications.

Overview of Acemetacin

Acemetacin is known for its anti-inflammatory and analgesic properties. It functions by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. The primary mechanism involves the inhibition of COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators . Acemetacin is metabolized into indometacin, its active metabolite, which further contributes to its biological effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its efficacy and safety. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Cmax (ng/ml) | 276.8 (elderly), 187 (young) |

| Tmax (h) | 2.5 |

| AUC (ng h/ml) | 483-712 |

| Bioavailability | ~66% in plasma |

| Volume of Distribution | 0.5-0.7 L/kg |

| Protein Binding | >90% |

These parameters indicate that this compound has a significant systemic exposure and is highly bound to plasma proteins, which may influence its therapeutic window and potential interactions with other drugs .

The primary mechanism through which this compound exerts its effects is by antagonizing the COX enzymes, thereby reducing the synthesis of prostaglandins. This action leads to:

- Decreased inflammation

- Analgesic effects

- Modulation of immune responses

Additionally, acemetacin has been shown to inhibit polymorphonuclear leukocyte motility and modulate nitric oxide pathways, which can further contribute to its anti-inflammatory effects .

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxicity of this compound using various mammalian cell lines. The evaluation typically involves:

- Cell Viability Assays : Such as MTT or Alamar Blue assays to determine the metabolic activity of cells post-treatment.

- Apoptosis Detection : Using assays like TUNEL or caspase activation studies to evaluate programmed cell death mechanisms.

These assays help in understanding the safety profile of this compound compared to its parent compound and other NSAIDs. Preliminary findings suggest that while acemetacin has therapeutic benefits, it may also exhibit cytotoxic effects at higher concentrations .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

- Anti-inflammatory Studies : Research demonstrated that this compound effectively reduced inflammatory markers in animal models of arthritis, suggesting potential therapeutic applications in chronic inflammatory conditions.

- Cancer Research : In vitro studies indicated that this compound could inhibit the growth of certain cancer cell lines, such as MCF7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective cytotoxicity compared to untreated controls .

- Metabolism Studies : Investigations into the metabolism of this compound revealed that it undergoes similar metabolic pathways as acemetacin, primarily through esterolytic cleavage leading to indometacin formation .

Propiedades

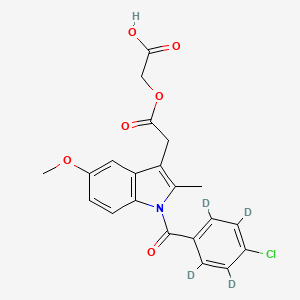

IUPAC Name |

2-[2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQKKOOTNAMONP-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)OCC(=O)O)C)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.